N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide
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Overview
Description
N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide is a complex organic compound with the molecular formula C12H10N4O3. It is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core with hydroxyl groups at positions 2 and 4, and an acetamide group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .
Scientific Research Applications
N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: This compound shares a similar core structure but differs in its substituents, leading to different chemical properties and applications.
Other Imidazole Derivatives: Compounds with imidazole rings often exhibit similar reactivity and applications, but the specific substituents can significantly alter their properties.
Uniqueness
N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide is unique due to its specific combination of functional groups and core structure.
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-(4-hydroxy-2-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C12H10N4O3/c1-6(17)13-9-10(18)15-12-14-7-4-2-3-5-8(7)16(12)11(9)19/h2-5,19H,1H3,(H,13,17)(H,14,15,18) |
InChI Key |
DWXZFFUNFDMOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N2C3=CC=CC=C3N=C2NC1=O)O |
Origin of Product |
United States |
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